3-Chloro-4-(trifluoromethyl)pyridine CAS number and properties
3-Chloro-4-(trifluoromethyl)pyridine CAS number and properties
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)pyridine, a critical fluorinated building block in modern medicinal and agricultural chemistry. We delve into its fundamental physicochemical properties, explore common synthetic pathways, and analyze its reactivity, with a particular focus on the mechanistic principles governing its utility. The strategic importance of the trifluoromethylpyridine scaffold is highlighted through its applications in drug discovery, where it imparts desirable properties such as enhanced metabolic stability and binding affinity. This document also includes an exemplary experimental protocol for a key transformation and detailed safety and handling information to ensure its effective and safe utilization in the laboratory.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly alter a molecule's properties. When appended to a pyridine ring, the -CF₃ group acts as a potent electron-withdrawing group, increasing the molecule's metabolic stability, modulating its pKa, and enhancing its lipophilicity, which can improve cell membrane permeability.[1][2] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1]
3-Chloro-4-(trifluoromethyl)pyridine is a key heterocyclic intermediate that leverages these benefits. Its structure features two key reactive handles: a chloro-substituent, which can act as a leaving group in nucleophilic substitution reactions, and the pyridine ring itself, which can be functionalized further. This unique combination of features makes it an exceptionally versatile synthon for accessing complex molecular architectures in the development of novel pharmaceuticals and agrochemicals.[3][4]
Chemical Identity and Core Properties
The foundational data for 3-Chloro-4-(trifluoromethyl)pyridine is summarized below, providing essential information for its identification, handling, and use in quantitative experimental design.
| Property | Value | Source(s) |
| CAS Number | 81565-19-7 | [5][6][7][8] |
| Molecular Formula | C₆H₃ClF₃N | [5][6][9] |
| Molecular Weight | 181.54 g/mol | [5][6][10] |
| Appearance | (Typically) Colorless to light yellow liquid | General chemical knowledge |
| SMILES | FC(F)(F)C1=C(Cl)C=NC=C1 | [5] |
| InChI Key | YNYROPYZSZBORI-UHFFFAOYSA-N | [11] |
| LogP | 2.75 | [5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |
Synthesis and Manufacturing Insights
The industrial synthesis of chloro-trifluoromethylpyridines typically originates from readily available picoline isomers. A common and robust strategy involves a simultaneous, high-temperature, vapor-phase chlorination and fluorination reaction.
A plausible synthetic route starting from 4-picoline is illustrated below. The methyl group is first exhaustively chlorinated to a trichloromethyl group, which is then subjected to a halogen exchange (HALEX) reaction to form the trifluoromethyl group. Subsequent regioselective chlorination of the pyridine ring yields the target compound.
Caption: General synthetic pathway from 4-picoline.
Causality Behind the Method: This vapor-phase approach is advantageous for large-scale production as it can be run in a continuous process.[2][4] The reaction conditions, such as temperature and the molar ratio of chlorine, are critical for controlling the degree and position of chlorination on the pyridine ring.[2][4] Byproducts with different chlorination patterns are common, and purification by distillation is a necessary downstream step.
Reactivity and Mechanistic Considerations
The reactivity of 3-Chloro-4-(trifluoromethyl)pyridine is dominated by Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen and the potent electron-withdrawing -CF₃ group at the C4 position work in concert to make the electron density at the C3 position (and C5) exceptionally low. This electronic deficit makes the ring susceptible to attack by nucleophiles.
The mechanism proceeds via a two-step addition-elimination sequence:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.
The presence of the -CF₃ group at the para-position relative to the site of attack (C3 is meta to N, but the activating influence is key) is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance and induction, thereby lowering the activation energy of the reaction.[12][13]
Caption: Addition-elimination mechanism of SNAr.
This predictable reactivity makes the compound an ideal substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C3 position, forming C-N, C-O, and C-S bonds, which are fundamental linkages in drug molecules.
Applications in Medicinal Chemistry and Drug Development
3-Chloro-4-(trifluoromethyl)pyridine is not typically an active pharmaceutical ingredient itself but rather a high-value building block. Its incorporation into a drug candidate can bestow several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can shield adjacent positions on the pyridine ring from oxidative metabolism by cytochrome P450 enzymes.[1]
-
Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (LogP), which can enhance its ability to cross biological membranes and reach its target.[1]
-
Binding Affinity: The highly polarized nature of the -CF₃ group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing binding affinity and potency.[1]
This scaffold is found in molecules developed for a range of therapeutic areas, including oncology and infectious diseases, as well as in advanced agrochemicals like herbicides and fungicides.[1][3][4]
Exemplary Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a typical laboratory-scale cross-coupling reaction to form a C-N bond, a common step in drug discovery workflows.
Objective: To synthesize N-aryl-4-(trifluoromethyl)pyridin-3-amine from 3-Chloro-4-(trifluoromethyl)pyridine and an aniline derivative.
Materials:
-
3-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Cesium Carbonate, Palladium(II) Acetate, and Xantphos. Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-Chloro-4-(trifluoromethyl)pyridine, the substituted aniline, and anhydrous toluene.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Safety, Handling, and Storage
Hazard Classification: While specific GHS data for this exact isomer may vary, closely related chloro-(trifluoromethyl)pyridines are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[9][10][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[14][16]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14][16]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use an approved respirator.[14]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[15][17] Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to moisture or air.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16][17] Store locked up.[15][16] Some suppliers recommend storage at 4°C under nitrogen.[5]
Conclusion
3-Chloro-4-(trifluoromethyl)pyridine is a highly valuable and versatile chemical intermediate. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the precise introduction of diverse functionalities. The powerful electronic properties imparted by the trifluoromethyl group make it an indispensable tool for medicinal chemists and drug development professionals seeking to enhance the biological and pharmacokinetic properties of next-generation therapeutics and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount to unlocking its full potential in research and development.
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